molecular formula C16H15FN6O3 B456220 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B456220
M. Wt: 358.33g/mol
InChI Key: OZHXMMWFUHRLEK-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the nitro-substituted pyrazole with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Nucleophiles (amines, thiols), basic conditions.

Major Products Formed

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
  • N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (APP-CHMINACA)
  • Ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate (5F-EMB-PINACA)

Uniqueness

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group and nitro group contribute to its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H15FN6O3

Molecular Weight

358.33g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H15FN6O3/c1-10-14(23(25)26)15(21(2)19-10)16(24)18-13-7-8-22(20-13)9-11-5-3-4-6-12(11)17/h3-8H,9H2,1-2H3,(H,18,20,24)

InChI Key

OZHXMMWFUHRLEK-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C

Origin of Product

United States

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